molecular formula C9H21ClN2 B2522697 ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride CAS No. 1269394-01-5; 32776-21-9

ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride

Cat. No.: B2522697
CAS No.: 1269394-01-5; 32776-21-9
M. Wt: 192.73
InChI Key: QLGSOPRSEIBLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperidine with ethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as n-butanol, absolute ethanol, or methanol, followed by crystallization and purification steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and solvents, followed by crystallization, washing, and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .

Mechanism of Action

The mechanism of action of ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .

Properties

CAS No.

1269394-01-5; 32776-21-9

Molecular Formula

C9H21ClN2

Molecular Weight

192.73

IUPAC Name

N-ethyl-2-piperidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-2-10-6-9-11-7-4-3-5-8-11;/h10H,2-9H2,1H3;1H

InChI Key

QLGSOPRSEIBLOP-UHFFFAOYSA-N

SMILES

CCNCCN1CCCCC1.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.